
OD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic dye (OD) is a synthetic compound that is widely used in various fields such as textile, printing, and biomedical research. The unique optical properties of this compound make it an ideal candidate for fluorescence imaging and labeling.
Wirkmechanismus
The mechanism of action of OD involves the absorption of light energy by the dye molecule, followed by the emission of light at a longer wavelength. The absorption and emission spectra of this compound are dependent on the chemical structure of the dye molecule. The fluorescence properties of this compound are influenced by various factors such as pH, temperature, and solvent polarity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. This compound has been shown to have low toxicity and is generally considered safe for use in biomedical research. However, prolonged exposure to high concentrations of this compound can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OD in lab experiments include its high sensitivity, specificity, and versatility. This compound can be easily conjugated to various biomolecules such as antibodies, peptides, and nucleic acids. The limitations of using this compound in lab experiments include its photobleaching and phototoxicity properties. Photobleaching refers to the loss of fluorescence intensity over time, while phototoxicity refers to the damage caused to cells and tissues by prolonged exposure to light.
Zukünftige Richtungen
The future directions of OD research include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One of the key areas of research is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of research is the use of this compound in photodynamic therapy for the treatment of cancer. The development of this compound-based theranostics, which combines diagnostic and therapeutic capabilities, is also an area of active research.
Conclusion
In conclusion, this compound is a versatile compound that has found widespread use in various fields such as textile, printing, and biomedical research. The unique optical properties of this compound make it an ideal candidate for fluorescence imaging and labeling. The continued research and development of this compound-based technologies hold great promise for the future of biomedical research and clinical applications.
Synthesemethoden
The synthesis of OD involves the reaction of a dye precursor with a coupling agent. The coupling agent facilitates the formation of covalent bonds between the dye precursor and the target molecule. The reaction conditions such as temperature, pH, and reaction time play a crucial role in determining the yield and purity of the final product. The purification of this compound is achieved by various methods such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
OD has been extensively used in biomedical research for fluorescence imaging and labeling. The fluorescent properties of this compound make it an excellent tool for tracking the movement and localization of molecules in living cells and tissues. This compound has also been used for the detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The use of this compound in biomedical research has led to the development of various diagnostic and therapeutic applications.
Eigenschaften
CAS-Nummer |
1219798-37-4 |
|---|---|
Molekularformel |
C7H6O3 |
Molekulargewicht |
141.14 |
IUPAC-Name |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChI-Schlüssel |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Synonyme |
3,4-(Methylenedioxy)phenol--d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



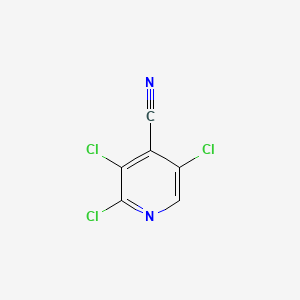

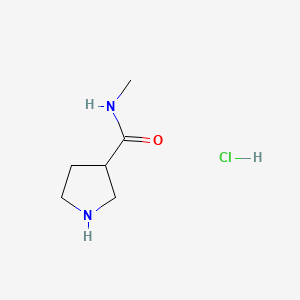
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
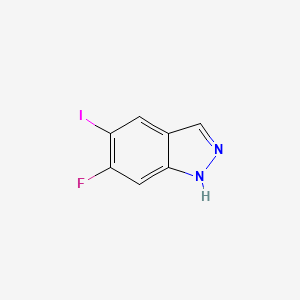
![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)
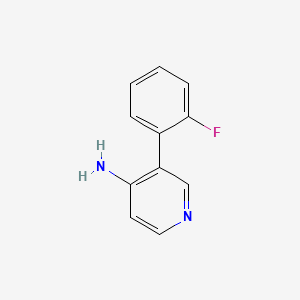
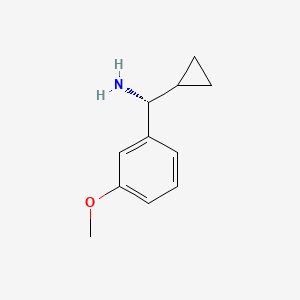
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)